molecular formula C9H9N3O2S B14891905 n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide

n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide

Cat. No.: B14891905
M. Wt: 223.25 g/mol
InChI Key: CFJSLCMKNOSGFJ-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with formamide to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thieno ring or the acetamide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine

Uniqueness

n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-methyl-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C9H9N3O2S/c1-10-7(13)4-12-5-11-8-6(9(12)14)2-3-15-8/h2-3,5H,4H2,1H3,(H,10,13)

InChI Key

CFJSLCMKNOSGFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=NC2=C(C1=O)C=CS2

Origin of Product

United States

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